N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of 4-methylpiperidine with 2-bromoethylamine to form N-(2-bromoethyl)-4-methylpiperidine. This intermediate is then reacted with 4-aminobenzamide to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves the modulation of neurotransmitter systems in neurological studies .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-(3-Aminopropyl)piperidine
- 2-(4-Methyl-piperazin-1-yl)-ethylamine
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C25H29N5O/c1-19-13-16-30(17-14-19)18-15-26-25(31)21-7-9-22(10-8-21)27-24-12-11-23(28-29-24)20-5-3-2-4-6-20/h2-12,19H,13-18H2,1H3,(H,26,31)(H,27,29) |
InChI Key |
HWUINBLGWFGJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)NC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.